Physicochemical Profile vs. 4-Bromo-3-iodobenzoic acid
The physical properties of a building block directly impact its handling, purification, and formulation. 3-Bromo-4-iodobenzoic acid exhibits a distinct melting point compared to its regioisomer, 4-bromo-3-iodobenzoic acid, which is indicative of different intermolecular forces in the solid state [1]. Furthermore, the calculated lipophilicity (LogP) differs, which can influence behavior in biphasic reactions and chromatographic separations [2].
| Evidence Dimension | Melting Point and Lipophilicity |
|---|---|
| Target Compound Data | Melting Point: 242-243 °C; LogP: 2.75190 |
| Comparator Or Baseline | 4-Bromo-3-iodobenzoic acid (CAS 42860-06-0): Melting Point: 243-244 °C; LogP (XLogP3-AA): 2.8 |
| Quantified Difference | Δ Melting Point: ~1 °C; Δ LogP: ~0.05 |
| Conditions | Experimental (MP) and computed (LogP) values under standard conditions. |
Why This Matters
These subtle but measurable differences in physical properties confirm non-identical behavior, which can be critical for process development where crystallization or extraction efficiency is paramount.
- [1] 3-Bromo-4-iodobenzoic acid. Kuujia.com. View Source
- [2] 4-Bromo-3-iodobenzoic acid. PubChem Compound Summary. View Source
